Formylmethionyl-alanyl-leucine, with the Chemical Abstracts Service number 83961-79-9, is classified as a peptide composed of three amino acids: formylmethionine, alanine, and leucine. It is synthesized in organisms such as Escherichia coli, specifically from the ribosomal protein L10 gene . This compound is important in the context of protein synthesis initiation and has been studied for its role in various biochemical pathways.
The synthesis of formylmethionyl-alanyl-leucine can be accomplished through several methods, including solid-phase peptide synthesis (SPPS). A notable approach involves the coupling of Nα-formylmethionine to a fully deprotected peptidyl-tRNA conjugate. The process typically utilizes activated forms of Nα-formylmethionine, such as its pentafluorophenyl ester, which facilitates efficient coupling to the peptidyl-RNA conjugate .
The molecular structure of formylmethionyl-alanyl-leucine consists of three distinct amino acid residues linked by peptide bonds. The presence of the formyl group at the N-terminus is essential for its biological activity. The structural formula can be represented as follows:
Formylmethionyl-alanyl-leucine participates in various biochemical reactions, particularly those involved in protein synthesis. It acts as an initiator for translation processes in ribosomes. The incorporation of this compound into growing polypeptide chains can be analyzed using techniques such as sucrose gradient centrifugation to assess sedimentation properties during translation .
The mechanism of action for formylmethionyl-alanyl-leucine primarily involves its role as a start codon analog during protein synthesis. It mimics the natural initiator tRNA, allowing for the correct positioning within the ribosome's P-site.
Formylmethionyl-alanyl-leucine exhibits several physical and chemical properties that are relevant to its function:
Formylmethionyl-alanyl-leucine has several scientific applications:
The synthesis of RNA-peptide conjugates bearing N-terminal formylmethionine (fMet) faces significant challenges due to the lability of the formyl group under standard deprotection conditions. In conventional SPPS, the formyl group of conjugates assembled on solid supports is readily cleaved during the final basic deprotection/release step (e.g., ammonium hydroxide treatment), leading to undesired deformylated products [1] [4]. This limitation is particularly problematic for synthesizing mimics of peptidyl-tRNA termini, where the N-formylmethionyl moiety is essential for biological activity and ribosomal binding. Additionally, the acid-labile protecting groups commonly used for RNA synthesis (e.g., 4,4′-dimethoxytrityl) are incompatible with tert-butyl-based peptide side-chain protection, necessitating orthogonal strategies such as:
Table 1: Comparison of Protecting Group Strategies for fMet-containing RNA-Peptide Conjugates
Protecting Group | Compatibility | Deprotection Conditions | fMet Stability |
---|---|---|---|
2′-O-TOM (RNA) | Limited | Acidic (TFA) | Stable |
Allyl (Peptide) | High | Pd(0)/nucleophiles | Stable |
tert-Butyl (Peptide) | Low | Acidic (TFA) | Partial degradation |
Fmoc (α-amine) | Standard | Basic (piperidine) | Cleaved during processing |
To circumvent deprotection challenges, a post-assembly formylation strategy has been developed. Fully deprotected peptide-RNA conjugates (e.g., H-Met-Ala-Leu-ACCA-OH) undergo selective N-terminal modification using activated esters of Nα-formylmethionine. The pentafluorophenyl ester of fMet (fMet-OPfp) exhibits exceptional reactivity and selectivity, enabling near-quantitative conversion (>95%) to formylmethionyl conjugates (fMet-Met-Ala-Leu-ACCA) without protecting nucleobase amines or RNA 2′-hydroxyl groups [1] [7]. This approach leverages:
An alternative N-to-C elongation strategy utilizes catalytic peptide thioacid formation and oxidative coupling with unprotected amino acids. This method employs N-hydroxy-2-pyridinone additives (e.g., HOPOPhy) to suppress epimerization during iterative couplings, achieving 86–93% yields for sterically hindered sequences like Phe-Val-tLeu with <1% epimerization [7].
Table 2: Efficiency of fMet Coupling Methods
Method | Activating Agent | Yield (%) | Epimerization (%) | Key Advantage |
---|---|---|---|---|
fMet-OPfp | Pentafluorophenyl ester | >95 | <1 | RNA-compatible |
Oxidative coupling | HOPOPhy/O₂ | 86–93 | <1 | No protecting groups |
DCC-mediated | DCC/formic acid | 70–75 | Not reported | Solid-phase compatible |
Biochemical preparation of hydrolysis-resistant peptidyl-tRNA mimics involves enzymatic remodeling of tRNA termini. Native tRNAᴹᵉᵗ undergoes tRNA tailing to replace the 3′-terminal adenosine-3′-OH with an amine-functionalized analogue (3′-NH₂-adenosine), generating 3′-NH₂-tRNAᴹᵉᵗ [1] [4]. This modified tRNA is then:
Native chemical ligation enables convergent synthesis of fMet-peptidyl-tRNA mimics by chemoselectively joining peptide and RNA fragments. The process requires:
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